![molecular formula C11H8N4S B1301401 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 7190-83-2](/img/structure/B1301401.png)
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Übersicht
Beschreibung
The compound "3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol" is a heterocyclic compound that belongs to a class of triazolopyridazine derivatives. These compounds have garnered interest due to their wide range of biological activities, including anxiolytic, antituberculostatic, antifungal, antibacterial, and anticancer properties . The presence of a phenyl group and a thiol moiety in the structure suggests potential for bioactivity, as seen in similar compounds within the literature.
Synthesis Analysis
The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, substituted phenyl triazolopyridazines can be synthesized through a sequence of reactions starting with Friedel-Crafts acylation, followed by hydrazinolysis, phosphoryl chloride treatment, and finally, reaction with substituted aroyl chlorides . Another approach involves the use of 4-amino-5-mercapto-1,2,4-triazoles as synthons, which upon reaction with phenacyl bromides and benzoylacetonitriles, yield triazolothiadiazine derivatives . These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives is characterized by the presence of multiple nitrogen atoms and a fused ring system that includes triazole and pyridazine rings. The structure of these compounds is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, and in some cases, X-ray crystallography . Density functional theory (DFT) calculations and Hirshfeld surface analysis can provide insights into the electronic properties and intermolecular interactions of these molecules .
Chemical Reactions Analysis
Triazolopyridazine derivatives can participate in various chemical reactions due to their reactive sites, such as the thiol group and the nitrogen atoms in the triazole ring. These sites can be exploited to create a wide array of substituted derivatives with different biological activities. For example, the reaction of hydrazinylpyridazine intermediates with substituted aroyl chlorides leads to the formation of triazolopyridazine compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridazine derivatives are influenced by their molecular structure. The presence of electronegative atoms like nitrogen and sulfur can affect the compound's polarity, solubility, and reactivity. The crystalline structure, as determined by X-ray diffraction, can reveal information about the compound's stability and solid-state interactions . Additionally, the HOMO-LUMO energy gap obtained from DFT calculations can provide information about the chemical reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Derivatives of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol have shown promising antiviral activity against the Hepatitis-A virus, with certain compounds significantly reducing virus count in plaque reduction infectivity assays. Compound 15, in particular, exhibited the most substantial effect on HAV compared to other tested compounds (Shamroukh & Ali, 2008).
Antibacterial and Antifungal Activity
- Several studies have synthesized and characterized novel 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol derivatives, exhibiting significant antibacterial and antifungal activities. These activities were observed against a range of pathogens including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The structure-activity relationship was explored, revealing the influence of molecular modifications on the biological activity of these compounds (Almajan et al., 2010), (Holla et al., 2006), (Islam & Siddiqui, 2010), (Khan et al., 2014).
Antitumor Activity
- Studies have also highlighted the potential antitumor activities of certain 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol derivatives. These compounds showed moderate to excellent growth inhibition across various cancer cell lines including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).
Miscellaneous Applications
- The compound and its derivatives have also been explored for their antimicrobial activities, showing promise in inhibiting the growth of various bacterial and fungal strains. This highlights the versatility of the compound in potentially treating or managing various infections (Prakash et al., 2011), (Sahu et al., 2014).
Zukünftige Richtungen
The future directions for “3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” and similar compounds could involve further exploration of their therapeutic potential, given their wide range of applications as synthetic intermediates and promising pharmaceuticals . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .
Eigenschaften
IUPAC Name |
3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSRIRQNMXGKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213472 | |
| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |
CAS RN |
7190-83-2 | |
| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7190-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



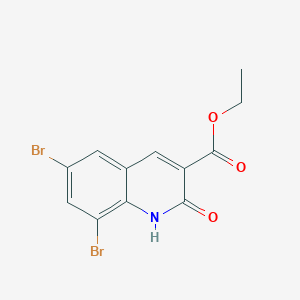
![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)
![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)
![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)
![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)
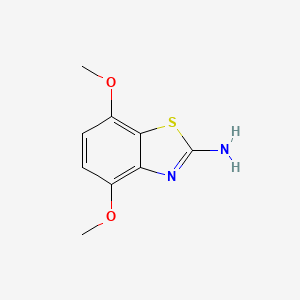
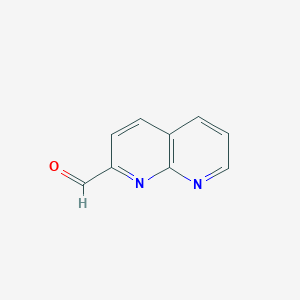
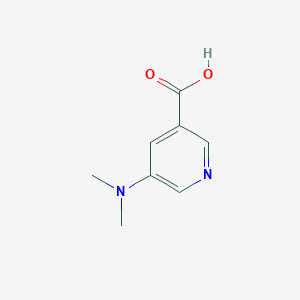
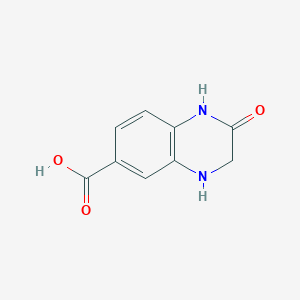
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)
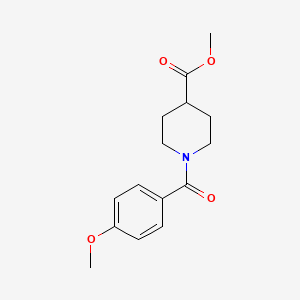
![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)